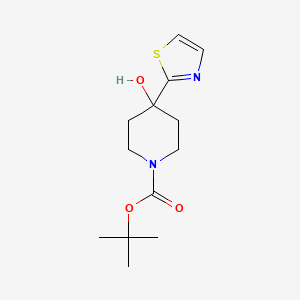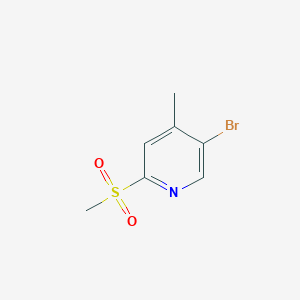
5-Bromo-4-méthyl-2-(méthylsulfonyl)pyridine
Vue d'ensemble
Description
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Chimique
“5-Bromo-4-méthyl-2-(méthylsulfonyl)pyridine” est utilisé comme réactif de départ dans divers processus de synthèse chimique . Il est un composant clé dans la synthèse de nouveaux dérivés de pyridine via des réactions de couplage croisé de Suzuki .
Investigations de Mécanique Quantique
Ce composé a été étudié en utilisant des méthodes de la théorie de la fonctionnelle de la densité (DFT). L'analyse des orbitales moléculaires frontières, les indices de réactivité, le potentiel électrostatique moléculaire et les mesures de dipôle ont été effectuées pour décrire les voies de réaction possibles .
Activités Biologiques
Les dérivés de pyridine synthétisés à partir de “this compound” ont été étudiés pour leurs activités biologiques. Par exemple, le composé 4b a montré une activité anti-thrombolytique significative .
Inhibition de la Biofilm
Les dérivés de pyridine ont également été testés pour leurs activités d'inhibition de la biofilm. Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .
Activités Hémolytiques
Les activités hémolytiques des dérivés de pyridine ont été étudiées. Ces composés pourraient potentiellement être utilisés dans le traitement des maladies liées à la coagulation sanguine .
Dopants Chiraux pour Cristaux Liquides
Les études DFT suggèrent que ces dérivés de pyridine pourraient être des candidats potentiels en tant que dopants chiraux pour les cristaux liquides .
Mécanisme D'action
Target of Action
It is known that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide or triflate using a base .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions , it can be involved in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways depending on the final compound synthesized.
Action Environment
As a chemical reagent, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
5-bromo-4-methyl-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-7(12(2,10)11)9-4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHXFFHUQCWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


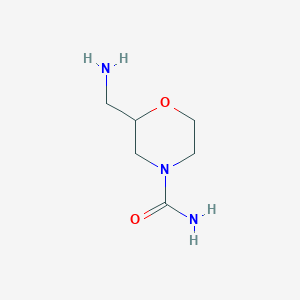
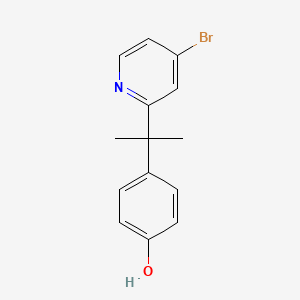

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

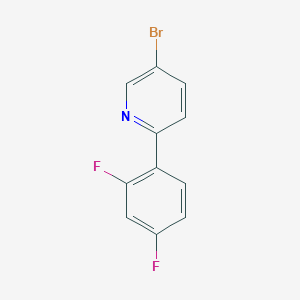
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
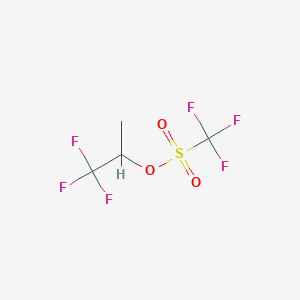
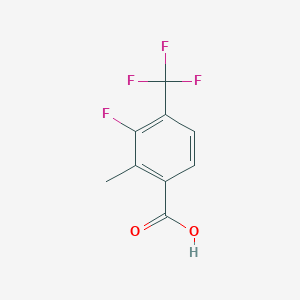
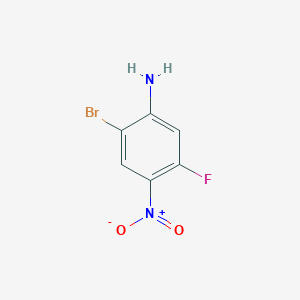
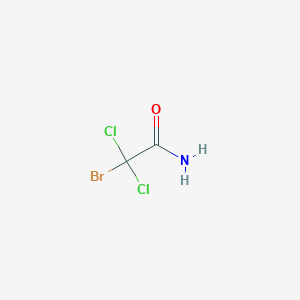
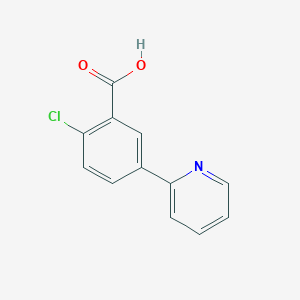
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
